molecular formula C23H28O5 B110254 Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate CAS No. 85068-37-7

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate

Cat. No.: B110254
CAS No.: 85068-37-7
M. Wt: 384.5 g/mol
InChI Key: XGSMOSALSJBVLR-UHFFFAOYSA-N
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Description

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is an organic compound with the chemical formula C23H28O5. It is a diester of malonic acid, featuring a naphthylmethyl group and a tetrahydrofurfuryl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate typically involves the alkylation of diethyl malonate with 1-naphthylmethyl bromide and tetrahydrofurfuryl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions in an anhydrous solvent like ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted malonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester of malonic acid without the naphthylmethyl and tetrahydrofurfuryl groups.

    Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a naphthylmethyl group.

    Diethyl (tetrahydrofurfuryl)malonate: Lacks the naphthylmethyl group but contains the tetrahydrofurfuryl group.

Uniqueness

Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate is unique due to the presence of both the naphthylmethyl and tetrahydrofurfuryl groups. These groups impart distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and research.

Properties

IUPAC Name

diethyl 2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O5/c1-3-26-21(24)23(22(25)27-4-2,16-19-12-8-14-28-19)15-18-11-7-10-17-9-5-6-13-20(17)18/h5-7,9-11,13,19H,3-4,8,12,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSMOSALSJBVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCO1)(CC2=CC=CC3=CC=CC=C32)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961986
Record name Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85068-37-7, 41790-27-6
Record name 1,3-Diethyl 2-(1-naphthalenylmethyl)-2-[(tetrahydro-2-furanyl)methyl]propanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate
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Record name Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate
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Record name Diethyl [(naphthalen-1-yl)methyl][(oxolan-2-yl)methyl]propanedioate
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Record name Diethyl (1-naphthylmethyl)(tetrahydrofurfuryl)malonate
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Record name Diethyl (1-naphthylmethyl)tetrahydrofurfurylmalonate
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